![molecular formula C6H12ClNO2 B597369 (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 123053-48-5](/img/structure/B597369.png)
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride” likely refers to a specific stereoisomer of a compound that contains a pyrrolidine ring, a carboxylic acid group, and a methyl group . Pyrrolidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives, which are structurally similar to pyrrolidines, have been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached. The “®” designation refers to the specific arrangement of these groups in three-dimensional space .Chemical Reactions Analysis
Amines and carboxylic acids, which are components of this compound, can react in a variety of ways. The most common reaction between these two groups is the formation of an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups .Scientific Research Applications
R-2-MPCA HCl has a variety of applications in scientific research, including in the fields of organic and medicinal chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a chiral ligand in asymmetric synthesis, and as a starting material for the synthesis of drugs and other organic compounds. It has also been used in the development of new catalysts and in the study of protein-ligand interactions.
Mechanism of Action
Target of Action
Proline and its derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, proline can act as a bifunctional organocatalyst, capable of catalyzing reactions with high stereoselectivity . The reaction may proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis .
Biochemical Pathways
For example, proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Result of Action
Proline and its derivatives are known to influence cell death and survival in microorganisms, plants, and animals .
Advantages and Limitations for Lab Experiments
R-2-MPCA HCl has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in polar solvents. It is also non-toxic, which makes it safe to use in laboratory experiments. However, it is a chiral compound, which means that it can have different effects depending on the form that is used.
Future Directions
There are several potential future directions for research on R-2-MPCA HCl. It could be used to study the structure and function of proteins and other biological molecules, to develop new catalysts and drugs, and to study the effects of drugs on the body. It could also be used to develop new chiral ligands for asymmetric synthesis, and to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of drugs on gene expression and the development of new therapeutic agents.
Synthesis Methods
R-2-MPCA HCl is most commonly synthesized through a multistep process that begins with the reaction of 2-methylpyrrolidine with bromoacetic acid. This is followed by a reaction with acetic anhydride and a base catalyst, followed by a reaction with hydrochloric acid and a base catalyst. The final product is then purified by recrystallization.
properties
IUPAC Name |
(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123053-48-5 |
Source
|
Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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